molecular formula C20H16FN5O2 B6421997 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-93-9

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6421997
CAS No.: 869068-93-9
M. Wt: 377.4 g/mol
InChI Key: VUPDFUJELHPXKU-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of both ethyl and fluorophenyl groups attached to a purine core, which is a bicyclic aromatic heterocycle. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different purine derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.

Scientific Research Applications

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 2-(4-ethylphenyl)-9-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylate

Uniqueness

The uniqueness of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 31686-94-9) is a synthetic derivative of purine, a class of compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit viral replication. The compound's structure allows it to interact with viral enzymes, potentially disrupting their function.
  • Antitumor Properties : Compounds with similar purine structures have shown promise in inhibiting tumor growth in various cancer cell lines. The presence of the fluorophenyl group may enhance its interaction with cellular targets involved in cancer proliferation.
  • Antimicrobial Effects : Some studies have indicated that purine derivatives possess antibacterial and antifungal properties, although specific data on this compound is limited.

The biological activity of this compound is believed to stem from its ability to mimic natural substrates for enzymes involved in nucleic acid synthesis and metabolism. This mimicry can lead to:

  • Inhibition of Nucleotide Synthesis : By competing with natural substrates, the compound may inhibit key enzymes such as ribonucleotide reductase.
  • Interference with Viral Replication : The compound may act as a nucleotide analog, leading to premature termination of viral RNA synthesis.

Table 1: Biological Activities and Their Mechanisms

Activity TypeMechanismReference
AntiviralInhibition of viral polymerases
AntitumorInduction of apoptosis in cancer cells
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study: Antiviral Efficacy

In a study evaluating various purine derivatives for antiviral activity against HIV, the compound demonstrated an EC50 value indicating significant inhibition at low concentrations (approximately 0.20 μM), suggesting its potential as a lead compound for further development .

Case Study: Antitumor Activity

A recent investigation into the antitumor effects of purine derivatives found that compounds similar to this one exhibited a reduction in cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways .

Properties

IUPAC Name

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-2-11-3-5-12(6-4-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)14-9-7-13(21)8-10-14/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPDFUJELHPXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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